molecular formula C7H8BrNO2S B3264960 5-Bromo-2-methanesulfonylaniline CAS No. 400610-51-7

5-Bromo-2-methanesulfonylaniline

Cat. No.: B3264960
CAS No.: 400610-51-7
M. Wt: 250.12 g/mol
InChI Key: KWTCKSCLEBBNDI-UHFFFAOYSA-N
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Description

5-Bromo-2-methanesulfonylaniline is an organic compound with the molecular formula C7H8BrNO2S. It is characterized by the presence of a bromine atom at the fifth position and a methanesulfonyl group at the second position of the aniline ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methanesulfonylaniline typically involves the bromination of 2-methanesulfonylaniline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions include maintaining a temperature range of 0-25°C to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methanesulfonylaniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction Reactions: The nitro group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or palladium on carbon in the presence of hydrogen gas are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted anilines, thiols, and ethers.

    Oxidation Reactions: Products include sulfone derivatives.

    Reduction Reactions: Products include corresponding amines.

Scientific Research Applications

5-Bromo-2-methanesulfonylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methanesulfonylaniline involves its interaction with specific molecular targets. The bromine atom and methanesulfonyl group play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity. The pathways involved include nucleophilic substitution and oxidation-reduction reactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chloroaniline
  • 5-Bromo-2-fluoroaniline
  • 5-Bromo-2-nitroaniline

Uniqueness

5-Bromo-2-methanesulfonylaniline is unique due to the presence of both a bromine atom and a methanesulfonyl group on the aniline ring. This combination imparts distinct chemical properties, making it a valuable intermediate in various synthetic pathways. Its reactivity and selectivity in chemical reactions differentiate it from other similar compounds.

Properties

IUPAC Name

5-bromo-2-methylsulfonylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c1-12(10,11)7-3-2-5(8)4-6(7)9/h2-4H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTCKSCLEBBNDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A light brown suspension of 4-bromo-1-methanesulfonyl-2-nitro-benzene (8.65 g, 30.9 mmol) in methanol (300 mL, not completely dissolved in methanol even at hot condition) was treated sequentially with ammonium chloride (24.8 g, 463.5 mmol), zinc dust (20.2 g, 309 mmol), and water (100 mL). Initially, the reaction was exothermic, and the brown color disappeared. The reaction mixture was stirred for 1 h at 25° C. The reaction mixture was then filtered, and the residue was washed with methanol (50 mL) and ethyl acetate (100 mL). The filtrate was concentrated in vacuo, and the organic compound was extracted into ethyl acetate (3×100 mL). The combined organic extracts were washed with a saturated aqueous sodium chloride solution (1×200 mL), dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. Biotage chromatography (FLASH 40M, Silica, 8/1 to 6/1 to 4/1 hexanes/ethyl acetate) afforded 5-bromo-2-methanesulfonyl-phenylamine (5.7 g, 74%) as-a white solid: mp 107-109° C.; EI-HRMS m/e calcd for C7H8BrNO2S (M+) 248.9459, found 248.9451.
Quantity
8.65 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
24.8 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
20.2 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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